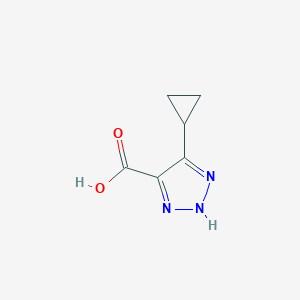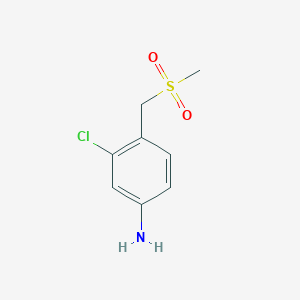
(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol
Overview
Description
“(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C9H12ClN3O . It is a powder at room temperature . The IUPAC name for this compound is [1- (2-chloro-4-pyrimidinyl)-2-pyrrolidinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(13)5-14/h4,6-7,14H,1-3,5H2 . The molecular weight of this compound is 213.67 g/mol .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 213.67 g/mol . The InChI code for this compound is 1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(13)5-14/h4,6-7,14H,1-3,5H2 .Scientific Research Applications
Crystal Structure Analysis
- The study by Dayananda et al. (2012) discusses the crystal structure of a related compound, highlighting the interactions within the crystal lattice, including N—H⋯O, O—H⋯O, and C—H⋯O interactions, as well as π–π interactions. This research contributes to the understanding of molecular arrangements and potential applications in materials science (Dayananda, Butcher, Akkurt, Yathirajan, & Narayana, 2012).
Synthesis and Biological Activity
- Pivazyan et al. (2019) report on the synthesis and preliminary biological screening of new derivatives containing the (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol structure. These compounds showed a pronounced plant growth stimulating effect, suggesting potential agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Drug Formulation and Pharmacokinetics
- Research on the metabolism, excretion, and pharmacokinetics of related compounds provides insight into their potential therapeutic applications and safety profiles. Sharma et al. (2012) investigated a dipeptidyl peptidase IV inhibitor, outlining its metabolism pathways and suggesting implications for diabetes treatment (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Material Science and Organic Synthesis
- The synthesis and characterization of organotin(IV) complexes by Singh et al. (2016) demonstrate the application of (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol derivatives in creating materials with potential antibacterial activities. These findings open up possibilities for new drug development and materials with health-related benefits (Singh, Singh, & Bhanuka, 2016).
Catalysis and Chemical Reactions
- Munck et al. (2017) utilized a prolinol derived ligand for enantioselective alkynylation, showcasing the compound's role in catalyzing the creation of chiral molecules. This research has implications for the synthesis of complex organic molecules with high precision (Munck, Monleón, Vila, & Pedro, 2017).
properties
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDUSRYILMJDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(azepan-1-yl)ethyl]cyclobutanamine](/img/structure/B1428008.png)
![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)





